6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride
Description
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride is a heterocyclic compound featuring a fused furopyridine core substituted with a chloromethyl group (-CH₂Cl) at position 6 and stabilized as a hydrochloride salt. The furo[3,2-b]pyridine scaffold combines a furan ring fused to a pyridine ring, imparting unique electronic and steric properties. The chloromethyl substituent enhances reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for alkylation or cross-coupling reactions. Its hydrochloride form improves solubility in polar solvents, facilitating applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
6-(chloromethyl)furo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H6ClNO.ClH/c9-4-6-3-8-7(10-5-6)1-2-11-8;/h1-3,5H,4H2;1H |
InChI Key |
LMBLGROAQAAWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at the 6-position is highly susceptible to nucleophilic displacement. This reactivity is leveraged in alkylation and etherification reactions:
Example: Phenoxyalkylation
In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (e.g., acetonitrile or DMF), the chloromethyl group reacts with phenols to form ether derivatives. For instance:
-
Reaction : 6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride + 2-chloro-4-nitrophenol → 2-(2-chloro-4-nitro-phenoxymethyl)furo[3,2-b]pyridine
-
Conditions : K₂CO₃, NaI, 60°C, 5 hours
| Substrate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-(Chloromethyl)furopyridine | 2-Chloro-4-nitrophenol | Cs₂CO₃, NaI | Acetonitrile | 60 | 52 |
| 6-(Chloromethyl)furopyridine | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 74 |
Electrophilic Aromatic Substitution
The electron-rich furopyridine ring undergoes electrophilic substitution, particularly at positions activated by the oxygen atom in the furan moiety.
Halogenation
Thieno[3,2-b]pyridine analogs (structurally similar to furopyridines) undergo bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS) in acetic acid . Similar reactivity is expected for 6-(chloromethyl)furo[3,2-b]pyridine.
Formylation (Vilsmeier–Haack Reaction)
Furo[2,3-b]pyrroles undergo formylation under Vilsmeier conditions (POCl₃/DMF) to introduce aldehyde groups . Applied to 6-(chloromethyl)furo[3,2-b]pyridine, this could yield 6-(chloromethyl)-5-formylfuro[3,2-b]pyridine.
Cross-Coupling Reactions
The chloromethyl group and aromatic system enable participation in metal-catalyzed cross-coupling reactions:
Suzuki–Miyaura Coupling
The brominated analog, 6-bromo-2-(chloromethyl)furo[3,2-b]pyridine (CAS 1186310-94-0), undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives . Similar reactivity is anticipated for the hydrochloride salt.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the furopyridine scaffold may undergo structural modifications:
Acid-Catalyzed Rearrangement
In methanolic HCl, dihydrooxazines rearrange to pyridine 1-oxides . For 6-(chloromethyl)furo[3,2-b]pyridine, analogous conditions could open the furan ring, forming pyridine derivatives.
Base-Induced Elimination
Strong bases (e.g., NaOH) may dehydrohalogenate the chloromethyl group, yielding a methylene-bridged product.
Functional Group Transformations
The chloromethyl group serves as a precursor for further derivatization:
Reduction to Methyl Group
Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl group, yielding 6-methylfuro[3,2-b]pyridine.
Oxidation to Carboxylic Acid
Oxidizing agents like KMnO₄ convert the chloromethyl group to a carboxylic acid under acidic conditions .
Spectroscopic Characterization
Key data for reaction products include:
Scientific Research Applications
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. The furo[3,2-b]pyridine ring can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs in the Furopyridine Family
Key structural analogs include derivatives with varying substituents on the furopyridine core. For example:
- 8-Bromo-4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine (10a) : Features bromo, chloro, and formyl groups. Synthesized via Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and DMF, yielding only 3% due to steric hindrance from bulky substituents .
- 4-Chloro-3-formyl-6-methoxybenzo[b]furo[3,2-b]pyridine (10b) : Substituted with methoxy and formyl groups. Synthesized under similar conditions but with extended reaction times (48 hours) and higher yields (15–20%), attributed to the electron-donating methoxy group enhancing reactivity .
Functional Group Variations
- 6-(Dichlorothiophene)nicotinonitrile Derivatives: Replace the chloromethyl group with dichlorothiophene and nitrile moieties. These compounds exhibit antioxidant activity (e.g., IC₅₀ ≈ 10 μM in DPPH assays), suggesting that electron-withdrawing groups enhance bioactivity .
- 6-Chloro-3H-spiro[furo[3,2-c]pyridine-2,3'-pyrrolidine] : Differs in ring fusion (furo[3,2-c] vs. [3,2-b]) and includes a spiro-pyrrolidine group. This structural rigidity may reduce metabolic degradation, making it a candidate for CNS-targeting drugs .
Non-Furopyridine Chloromethyl Analogs
- 2-(Chloromethyl)pyridine Hydrochloride : A simpler pyridine derivative lacking the fused furan ring. Used as a ligand in catalysis, its reactivity is lower due to the absence of conjugated furan π-electrons .
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride : Methoxy and methyl groups increase steric bulk, reducing alkylation efficiency compared to 6-(chloromethyl)furo[3,2-b]pyridinehydrochloride .
Table 2: Reactivity and Application Comparison
Biological Activity
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Chemical Formula : C8H8ClN
- Molecular Weight : 171.61 g/mol
- CAS Number : 2768327-38-2
- IUPAC Name : 6-(Chloromethyl)-furo[3,2-b]pyridine hydrochloride
Synthesis
The synthesis of 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine derivatives. Common methods include:
- Nucleophilic Substitution : Chloromethylation can be achieved using chloromethyl methyl ether in the presence of a base.
- Electrophilic Aromatic Substitution : The furo[3,2-b]pyridine scaffold can undergo electrophilic substitution reactions to introduce the chloromethyl group.
Biological Activity
The biological activity of 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride has been studied in various contexts:
Anticancer Activity
Research indicates that derivatives of furo[3,2-b]pyridine exhibit potent inhibitory effects against various cancer cell lines. For instance:
- EGFR Inhibition : Compounds related to furo[3,2-b]pyridine have shown efficacy in inhibiting epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC). Studies report IC50 values in the nanomolar range for selected derivatives, indicating strong potential as anticancer agents .
Antimicrobial Properties
6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride has demonstrated significant antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values between 2.18–3.08 µM against strains such as Staphylococcus aureus and Escherichia coli .
The mechanisms by which 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride exerts its biological effects include:
- Kinase Inhibition : It acts as a selective inhibitor of cdc-like kinases (CLKs), which are involved in cell cycle regulation and may contribute to its anticancer properties .
- Modulation of Signaling Pathways : The compound influences pathways such as Hedgehog signaling, which is crucial for cell growth and differentiation .
Case Studies
- Inhibition of NSCLC Cell Lines : A study evaluated the cytotoxic effects of various furo[3,2-b]pyridine derivatives on NSCLC cell lines (A549 and H1975), demonstrating their ability to induce apoptosis while sparing normal cells .
- Antimicrobial Efficacy : Another study explored the antimicrobial activity of chlorinated pyridine derivatives, finding that they effectively inhibited fungal growth with low toxicity to human cells .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cycloisomerization of alkynyl precursors using palladium catalysts (e.g., Pd(II)-complexes under microwave irradiation). Reaction optimization includes tuning solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to maximize yield .
- Key Data : Microwave-assisted synthesis reduces reaction time from 24 hours to <2 hours with yields >75% .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Methodology : The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO, acetonitrile). Kinetic studies show second-order dependence on nucleophile concentration, with SN2 mechanisms favored due to steric accessibility .
- Example : Reaction with piperidine in acetonitrile at 60°C yields 6-(piperidinylmethyl)furo[3,2-b]pyridinehydrochloride in 85% yield .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology : Use a combination of H/C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography for absolute stereochemical assignment. IR spectroscopy identifies C-Cl stretches at 650–750 cm .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in palladium-catalyzed cyclization reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify energy barriers. For example, cyclization via a 5-membered palladacycle intermediate is favored over 6-membered pathways (ΔG‡ difference: ~3 kcal/mol) .
- Application : Predict optimal alkynyl precursor geometry to minimize side products in fused heterocycle synthesis .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Compare IC values across cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity.
- Structural Analog Comparison : Test derivatives (e.g., 6-(aminomethyl)furo[3,2-b]pyridine) to isolate effects of the chloromethyl group .
- Data : Chloromethyl derivatives show 10-fold higher cytotoxicity (IC = 2.5 μM) than non-chlorinated analogs (IC = 25 μM) in MCF-7 cells .
Q. How do solvent and counterion effects modulate electrochemical properties in catalytic applications?
- Methodology : Cyclic voltammetry in varied solvents (e.g., DCM, MeCN) reveals shifts in reduction potentials. For example, chloride counterions stabilize oxidized states by 0.2 V compared to PF salts .
- Table :
| Solvent | Counterion | E (V vs. Ag/AgCl) |
|---|---|---|
| DCM | Cl | -1.05 |
| MeCN | PF | -0.85 |
Q. What are the best practices for handling air-sensitive intermediates during scale-up?
- Methodology : Use Schlenk-line techniques under inert gas (N/Ar) for steps involving organometallic intermediates. Quench reactive species (e.g., Pd nanoparticles) with ethylenediamine tetraacetic acid (EDTA) to prevent aggregation .
Specialized Methodological Notes
- Toxicity Screening : In vivo genotoxicity assays (e.g., comet assay in B6C3F1 mice) are critical for validating safety profiles. Compare with structurally similar carcinogens (e.g., 3-(chloromethyl)pyridine hydrochloride) to assess risk .
- Crystallography : Submit diffraction data to the Cambridge Structural Database (CSD) for validation. Key metrics: R < 5%, wR < 12% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
